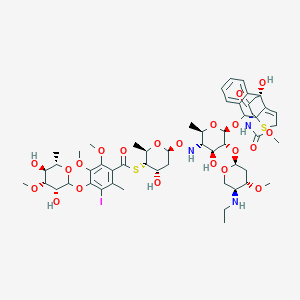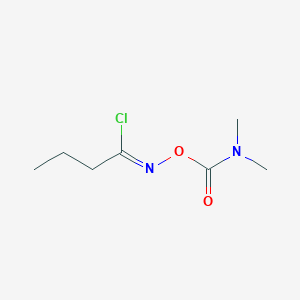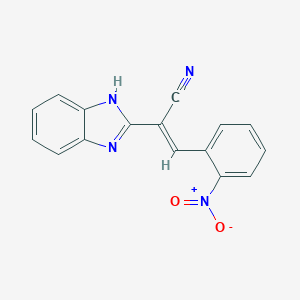
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide, also known as DPTH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPTH is a hydrazide derivative that has been found to possess potent biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption leads to the activation of apoptosis in cancer cells, ultimately leading to their death.
Biochemical and physiological effects:
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have several biochemical and physiological effects. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to inhibit the expression of several proteins involved in cell cycle regulation, including cyclin D1 and cyclin E. These effects contribute to the antiproliferative activity of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its potency. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its toxicity. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. One direction is the development of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide analogs with improved potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in vivo. This will help to determine the optimal dosing and administration regimen for (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in clinical settings. Additionally, the study of the combination of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide with other anticancer agents may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the reaction of 2-thienylmethylenehydrazine with diphenylphosphinic chloride in the presence of a base. The resulting product is then treated with acetic acid to obtain (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been extensively studied for its potential use as an anticancer agent. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
Propiedades
Número CAS |
135689-14-4 |
|---|---|
Nombre del producto |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Fórmula molecular |
C19H17N2O2PS |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H17N2O2PS/c22-19(21-20-14-18-12-7-13-25-18)15-24(23,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b20-14+ |
Clave InChI |
LQEYCJXUZMEVBL-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=O)(CC(=O)N/N=C/C2=CC=CS2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
Sinónimos |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)